6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXDIMKZYBSJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236030 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260387-10-7 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260387-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to ensure solubility of both the substrate and NBS.
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Base : Triethylamine (TEA) or sodium hydroxide (NaOH) is added to neutralize HBr generated during the reaction, preventing acid-mediated degradation.
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Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-bromination.
A representative procedure involves dissolving 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 equiv) in DCM, followed by slow addition of NBS (1.1 equiv) and TEA (1.5 equiv) at 0°C. The mixture is stirred for 4–6 hours, yielding the target compound in 65–75% yield .
Table 1: Bromination Efficiency Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0 | 72 |
| THF | NaOH | 25 | 68 |
| DMF | None | 25 | 42 |
Key Insight: Polar aprotic solvents like DMF result in lower yields due to competitive side reactions.
Cyclization Strategies for Core Synthesis
For substrates lacking pre-existing bromine or nitrile groups, cyclization reactions offer an alternative route. Two primary approaches dominate:
Vilsmeier-Haack Formylation Followed by Cyanation
This method constructs the pyrrolo[2,3-b]pyridine ring while introducing the carbonitrile group:
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Formylation : Treating 6-bromo-1H-pyrrolo[2,3-b]pyridine with DMF and POCl₃ generates the 3-formyl derivative.
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Cyanation : The aldehyde is converted to the nitrile via a two-step process:
Yields for the cyanation step range from 60–70% , with purity dependent on careful control of reaction time and temperature.
Sonogashira Coupling and Reductive Cyclization
This route is advantageous for introducing aromatic substituents:
Table 2: Cyclization Method Comparison
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃, NH₂OH·HCl | 65 |
| Sonogashira-Reductive | Pd(PPh₃)₄, KOtBu | 58 |
Limitation: Sonogashira coupling requires inert conditions and purified starting materials to avoid Pd catalyst poisoning.
Functional Group Interconversion Approaches
Nitrile Group Installation via Rosenmund-von Braun Reaction
For substrates lacking the nitrile group:
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6-Bromo-1H-pyrrolo[2,3-b]pyridine undergoes CuCN-mediated cyanation at position 3.
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Reactions are performed in DMF at 120°C for 12–24 hours, yielding 55–65% product .
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Table 3: Industrial vs. Laboratory-Scale Bromination
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Temperature Control | Ice bath | Jacketed reactors |
| Yield | 70% | 68% |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with metal organic reagents, facilitated by palladium catalysts.
Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions to replace the bromine atom.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the cyano group to an amine.
Major Products
Substituted Pyrrolopyridines: Formed through nucleophilic substitution reactions.
Coupled Products: Resulting from cross-coupling reactions with various organic reagents.
Aminopyrrolopyridines: Produced by the reduction of the cyano group.
Scientific Research Applications
6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers use it to study the effects of brominated pyrrolopyridines on various biological systems, including their potential anticancer activities.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The bromine and cyano substituents distinguish this compound from analogs. Key comparisons include:
Table 1: Structural Analogs and Substituent Effects
Key Observations :
- Cyano vs. Other Groups: The cyano group at position 3 acts as a strong electron-withdrawing group (EWG), increasing electrophilicity compared to fluorine or methyl substituents. This makes the compound more reactive in nucleophilic aromatic substitutions .
- Halogen Variations : Chlorine (CAS 1455358-06-1) and fluorine (CAS 944937-53-5) substituents alter electronic properties and bioavailability. Fluorine improves metabolic stability, while bromine enhances cross-coupling efficiency .
Physicochemical Properties
- Solubility: The cyano group reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) but improves membrane permeability .
- Stability : Fluorinated analogs (e.g., 944937-53-5) show higher metabolic stability, whereas the target compound’s bromine may increase susceptibility to oxidative degradation .
Biological Activity
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features a bromine atom at the 6-position and a cyano group at the 3-position. This unique structure contributes to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.03 g/mol |
| CAS Number | 1260387-10-7 |
| Physical State | Solid |
The primary biological target for this compound is the FGFR family, which includes FGFR1, FGFR2, and FGFR3. These receptors play critical roles in cell proliferation, survival, and differentiation. Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are implicated in cancer progression.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown significant activity against breast cancer cells (4T1), inducing apoptosis and inhibiting cell migration and invasion.
Case Studies
- FGFR Inhibition : A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFRs. Among these compounds, this compound demonstrated IC50 values in the nanomolar range against FGFR1–3 .
- Antitumor Activity : In a specific case involving breast cancer cells (4T1), treatment with this compound resulted in a significant reduction in cell viability and induced apoptotic pathways . The compound's ability to disrupt tumor growth highlights its potential as an anticancer agent.
Summary of Biological Activities
| Activity | Description |
|---|---|
| FGFR Inhibition | Potent inhibitor of FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM. |
| Antitumor Effects | Induces apoptosis in breast cancer cells; inhibits cell proliferation and migration. |
| Mechanism | Targets FGFR signaling pathways leading to reduced tumor growth. |
Q & A
Q. What are the standard synthetic routes for 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves bromination of a pyrrolopyridine precursor followed by cyanation. For example:
Bromination : Use of N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C to introduce bromine at the 6-position .
Cyanation : Reaction with copper(I) cyanide or a cyanide source (e.g., trimethylsilyl cyanide) under palladium catalysis (e.g., Pd(PPh₃)₄) in a refluxing solvent (e.g., DMSO/THF) .
- Key Validation : Structural confirmation via NMR (e.g., δ 8.39 ppm for aromatic protons) and LC-MS for purity (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : NMR (e.g., characteristic singlet for C≡N at ~120 ppm in NMR), FT-IR (C≡N stretch at ~2200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z 236.97 for C₈H₄BrN₃) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogen position, cyanation) affect biological activity in pyrrolopyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Bromine at C6 enhances electrophilic reactivity, enabling cross-coupling (e.g., Suzuki-Miyaura for biaryl derivatives) .
- Cyanation at C3 increases polarity, improving solubility and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Case Study : Replacing bromine with chlorine reduces steric hindrance but lowers electrophilicity, impacting FGFR1 inhibition (IC₅₀ shifts from 12 nM to 45 nM) .
Q. What strategies mitigate contradictory biological activity data in derivatives?
- Methodological Answer :
- Statistical Analysis : Use of ANOVA to compare IC₅₀ values across multiple assays (e.g., kinase panel vs. single-target assays) .
- Structural Overlays : Molecular docking (e.g., AutoDock Vina) to identify binding pose variations due to minor substituent changes .
- Control Experiments : Validate off-target effects via siRNA knockdown or competitive binding assays .
Q. How can reaction yields be optimized in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for bromination (yield increases from 65% to 85%) .
- Catalytic System Optimization : Use Pd/Xantphos instead of Pd(PPh₃)₄ for cyanation (reduces Pd loading by 40%) .
- Purification : Automated flash chromatography with heptane/EtOAc gradients to isolate high-purity product (>98%) .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
